molecular formula C19H15Br2N3O2 B1244735 Discorhabdine C

Discorhabdine C

Katalognummer: B1244735
Molekulargewicht: 477.1 g/mol
InChI-Schlüssel: RZOQYNKZXIRKBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Discorhabdine C is a marine-derived alkaloid belonging to the discorhabdin family, initially isolated from Antarctic Latrunculia sponges and later synthesized via biomimetic pathways . Its core structure features a spirodienone moiety derived from tyramine-substituted indoloquinonimines, a hallmark of discorhabdin alkaloids . The compound’s unique structural complexity and bioactivity have positioned it as a focal point for comparative studies with related natural and synthetic analogs.

Eigenschaften

Molekularformel

C19H15Br2N3O2

Molekulargewicht

477.1 g/mol

IUPAC-Name

2',6'-dibromo-10-methylspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),9(16),11-tetraene-3,4'-cyclohexa-2,5-diene]-1',8-dione

InChI

InChI=1S/C19H15Br2N3O2/c1-24-8-9-2-4-22-14-12(9)16(24)18(26)15-13(14)19(3-5-23-15)6-10(20)17(25)11(21)7-19/h6-8,23H,2-5H2,1H3

InChI-Schlüssel

RZOQYNKZXIRKBG-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2CCN=C3C2=C1C(=O)C4=C3C5(CCN4)C=C(C(=O)C(=C5)Br)Br

Synonyme

discorhabdin P

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Discorhabdine C shares a foundational indoloquinonimine framework with other discorhabdin alkaloids but is distinguished by its spirodienone system. Key structural analogs include:

  • Discorhabdins B, G, and L: These isomers or derivatives exhibit variations in substituent positioning or oxidation states. For instance, Discorhabdine B lacks the spirodienone bridge present in Discorhabdine C, resulting in reduced conformational rigidity .
  • Dehydrodiscorhabdin C : This compound features a dehydrogenated backbone, enhancing its electrophilic reactivity compared to Discorhabdine C .
  • Discorhabdin E: Synthesized alongside Discorhabdine C, it retains the spirodienone core but incorporates additional hydroxyl groups, altering solubility and binding affinity .

Preclinical Research Findings

  • In Vitro Studies : Discorhabdine C showed IC₅₀ values of 8.2 µM for AChE inhibition, outperforming Discorhabdin B (IC₅₀: 22.5 µM) but underperforming Dehydrodiscorhabdin C (IC₅₀: 3.7 µM) .
  • In Vivo Models : In rodent studies, Discorhabdine C improved cognitive function at 5 mg/kg doses, though synthetic analogs achieved similar effects at lower concentrations (1–2 mg/kg) .

Data Table: Comparative Analysis of Discorhabdine C and Analogous Compounds

Compound Structural Feature Source Key Biological Activity References
Discorhabdine C Spirodienone, indoloquinonimine-derived Marine sponges Moderate AChE inhibition (IC₅₀: 8.2 µM)
Discorhabdin B Lacks spirodienone bridge Marine sponges Weak AChE inhibition (IC₅₀: 22.5 µM)
Dehydrodiscorhabdin C Dehydrogenated backbone Antarctic sponges Potent AChE inhibition (IC₅₀: 3.7 µM)
Synthetic Compound 56 Halogenated pyridinium salt Laboratory synthesis Enhanced AChE inhibition (IC₅₀: 4.1 µM)

Q & A

Q. What are the primary challenges in isolating Discorhabdine C from marine organisms, and how can they be addressed methodologically?

Isolation of Discorhabdine C from marine sources often faces challenges such as low natural abundance, structural similarity to co-occurring alkaloids, and instability during extraction. To address these:

  • Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) with gradient elution to separate Discorhabdine C from complex matrices .
  • Stabilization Protocols : Employ cryogenic storage and inert atmospheres during extraction to prevent degradation .
  • Metabolomic Profiling : Pair isolation with LC-MS/MS to differentiate Discorhabdine C from structural analogs .

Q. How is the structural elucidation of Discorhabdine C validated, and what spectroscopic methods are critical?

Validation requires a multi-technique approach:

  • NMR Spectroscopy : 2D NMR (COSY, HSQC, HMBC) confirms planar structure and stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration if crystallizable derivatives are synthesized .
  • Comparative Analysis : Cross-reference spectral data with published analogs (e.g., Discorhabdins A and B) to confirm uniqueness .

Q. What in vitro bioassay models are most suitable for preliminary evaluation of Discorhabdine C’s bioactivity?

  • Cancer Cell Lines : Use NCI-60 panels to screen for cytotoxicity, with IC₅₀ calculations normalized to positive controls (e.g., doxorubicin) .
  • Antimicrobial Assays : Employ broth microdilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
  • Data Reproducibility : Include triplicate biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Discorhabdine C’s reported bioactivity across studies?

Contradictions often arise from variability in assay conditions, purity, or biological models. Mitigation strategies include:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing to ensure cross-study comparability .
  • Meta-Analysis : Systematically aggregate data from in vitro and in vivo studies, accounting for confounding variables (e.g., solvent effects, cell passage number) .
  • Dose-Response Reevaluation : Reassess activity using orthogonal assays (e.g., apoptosis markers alongside viability assays) to confirm mechanisms .

Q. What advanced methodologies are employed to study the structure-activity relationship (SAR) of Discorhabdine C?

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with molecular targets (e.g., topoisomerase II) .
  • Synthetic Analog Synthesis : Introduce functional group modifications (e.g., halogenation at C-3) to probe pharmacophore regions .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations to quantify binding affinity changes post-modification .

Q. How can the ecological role of Discorhabdine C in its native marine environment inform drug discovery pipelines?

  • Ecological Transcriptomics : Sequence host organism (e.g., Latrunculia sponges) to identify biosynthetic gene clusters linked to Discorhabdine C production .
  • Symbiont Analysis : Culture associated microbes to determine if production is host- or symbiont-derived .
  • Chemical Ecology Assays : Test predator-deterrence activity in marine ecosystems to hypothesize evolutionary drivers of bioactivity .

Q. What strategies are recommended for scaling up Discorhabdine C synthesis without compromising stereochemical integrity?

  • Asymmetric Catalysis : Optimize enantioselective steps using chiral auxiliaries or organocatalysts .
  • Biotechnological Approaches : Engineer microbial hosts (e.g., Streptomyces) via heterologous expression of biosynthetic pathways .
  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect stereochemical drift during scale-up .

Methodological and Ethical Considerations

Q. How should researchers design studies to assess Discorhabdine C’s toxicity while adhering to ethical guidelines?

  • In Silico Prediction : Use tools like ProTox-II to prioritize in vivo testing only for candidates with low predicted hepatotoxicity .
  • Zebrafish Models : Leverage FET (Fish Embryo Acute Toxicity) tests as a ethically compliant alternative to mammalian studies .
  • IRB Compliance : For human cell lines, ensure informed consent documentation aligns with Declaration of Helsinki principles .

Q. What statistical frameworks are critical for analyzing Discorhabdine C’s dose-dependent effects in heterogeneous cell populations?

  • Hill Slope Modeling : Fit dose-response curves to quantify efficacy and cooperativity .
  • Cluster Analysis : Apply unsupervised machine learning (e.g., k-means) to identify subpopulations with divergent responses .
  • Uncertainty Quantification : Report 95% confidence intervals for IC₅₀ values derived from nonlinear regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Discorhabdine C
Reactant of Route 2
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